rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3
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Overview
Description
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3: is a deuterated compound with the molecular formula C22H25D3N2O and a molecular weight of 339.49 . This compound is primarily used in research, particularly in the field of proteomics . It serves as an intermediate in the production of labeled fentanyl analogs .
Preparation Methods
The synthesis of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves several steps. One possible synthetic route includes the reaction of benzyl chloride with 2-methyl-4-piperidone to form an intermediate, which is then reacted with N-propananilide under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves its interaction with specific molecular targets. As an analog of fentanyl, it is likely to bind to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound may influence its metabolic stability and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .
Comparison with Similar Compounds
rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can be compared with other similar compounds such as:
Fentanyl: A potent synthetic opioid used for pain management and anesthesia.
Sufentanil: Another potent opioid analgesic with a similar structure to fentanyl.
Alfentanil: A short-acting opioid analgesic used in anesthesia.
Remifentanil: An ultra-short-acting opioid analgesic used during surgery.
The uniqueness of this compound lies in its deuterated structure, which can provide advantages in terms of metabolic stability and reduced side effects compared to its non-deuterated counterparts .
Properties
IUPAC Name |
N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFCEWTMBDBFQ-NVFHDQSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747121 |
Source
|
Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-69-2 |
Source
|
Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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